molecular formula C20H20N4O4S B11170363 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11170363
M. Wt: 412.5 g/mol
InChI Key: DIGPEQAGZSJXRL-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic compound that belongs to the class of amide derivatives. These compounds are known for their wide range of biological activities, including anti-proliferative, anti-viral, antimalarial, general anesthetic, anti-inflammatory, and anti-microbial properties . The compound’s structure includes a phenoxy group, a pyrimidinylsulfamoyl group, and a butanamide backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at low temperatures (0°C) to ensure the stability of the reactants and products . After the reaction, the mixture is gradually brought to room temperature, and the product is purified using column chromatography and recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or alkoxides replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-proliferative properties. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide
  • 2-phenoxy-N-pyridin-4-yl-acetamide

Uniqueness

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the pyrimidinylsulfamoyl group enhances its potential as an anti-proliferative and anti-inflammatory agent compared to similar compounds. Additionally, its butanamide backbone provides stability and versatility in various chemical reactions .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C20H20N4O4S/c1-2-18(28-16-7-4-3-5-8-16)19(25)23-15-9-11-17(12-10-15)29(26,27)24-20-21-13-6-14-22-20/h3-14,18H,2H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

DIGPEQAGZSJXRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)OC3=CC=CC=C3

Origin of Product

United States

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